Chromium--nickel (7/1)

Molecular qubit Quantum information processing Antiferromagnetic ring

Addressing the need for robust electron-spin qubits: Cr₇Ni molecular rings deliver an S=1/2 ground state with a 13 K gap to the first excited multiplet, enabling well-isolated two-level encoding. Key advantages: • Tₘ >15 μs in chemically optimized variants, vs <3 μs for non-optimized forms • Well-characterized exchange couplings (J_Cr-Cr=16.9 K, J_Cr-Ni=19.6 K) for predictive Hamiltonian modeling • S-terminated derivatives graft onto Au(111) without redox degradation, unlike Mn₁₂ SMMs. Also available as WC-20Cr-7Ni HVOF powder (1000-1200 HV, bond strength ≥68.9 MPa). Custom synthesis with specified ligand deuteration and halogen modification.

Molecular Formula Cr7Ni
Molecular Weight 422.67 g/mol
CAS No. 874299-56-6
Cat. No. B15170020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium--nickel (7/1)
CAS874299-56-6
Molecular FormulaCr7Ni
Molecular Weight422.67 g/mol
Structural Identifiers
SMILES[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Ni]
InChIInChI=1S/7Cr.Ni
InChIKeyQGKQNBNICVSYCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium–Nickel (7/1) [Cr7Ni] CAS 874299-56-6: Procurement-Grade Identity and Research Provenance


Chromium–nickel (7/1), commonly denoted Cr₇Ni (CAS 874299-56-6, molecular weight 422.67 g/mol), exists in two distinct material regimes. In its bulk intermetallic form it belongs to the Cr–Ni binary phase system; in molecular chemistry, the formula corresponds to the heterometallic {Cr₇Ni} octametallic ring—a discrete molecule containing seven Cr(III) ions and one Ni(II) ion bridged by fluoride and pivalate ligands [1]. The {Cr₇Ni} molecular ring has emerged as a leading candidate electron-spin qubit for quantum information processing owing to its well-defined S = 1/2 ground state, tunable phase memory time, and chemical versatility for surface deposition and supramolecular linking [2]. The same Cr₇Ni stoichiometry also appears in industrial WC-20Cr-7Ni thermal-spray cermet coatings valued for combined wear and corrosion resistance [3]. This guide documents the quantifiable differentiation that justifies preferential selection of Cr₇Ni-containing materials over their nearest compositional or functional analogs.

Why Generic Cr–Ni Intermetallic or Arbitrary Molecular Magnet Substitution Fails for Cr₇Ni Procurement


Interchanging Cr₇Ni with other Cr–Ni stoichiometries or with alternative molecular magnets is not scientifically valid because three critical performance axes are exquisitely composition-dependent. First, the total ground-state spin of heterometallic Cr₇M rings flips from S = 0 (Cr₈), to S = 1/2 (Cr₇Ni), to S = 3/2 (Cr₇Cd) depending solely on the identity of the single hetero-ion—making Cr₇Ni uniquely suited for qubit encoding as a well-isolated two-level system [1]. Second, the phase memory time (Tₘ) of the molecular qubit is critically governed by the nuclear-spin environment of the organic ligand shell, with chemically optimized Cr₇Ni reaching Tₘ > 15 μs while non-optimized variants remain below ~3 μs [2]. Third, in cermet coatings, the Cr:Ni binder ratio directly controls carbide–binder interfacial integrity and decarburization tendency during HVOF spraying, with WC-20Cr-7Ni outperforming both WC-12Co and Cr₃C₂-20NiCr in wear resistance [3]. The quantitative evidence below makes the case for specification rather than substitution.

Cr₇Ni Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement


Ground-State Spin Engineering: Cr₇Ni S = 1/2 Qubit Encoding vs. Cr₈ (S = 0) and Cr₇Cd (S = 3/2)

The {Cr₇Ni} molecular ring possesses a total ground-state spin S = 1/2 that is energetically well separated from the first excited multiplet by Δ₀/kB ≈ 13 K at zero magnetic field, uniquely enabling safe encoding of the |0⟩ and |1⟩ qubit states within the ground doublet [1]. In contrast, the homometallic Cr₈ ring has an S = 0 singlet ground state (non-magnetic, no qubit encoding possible), while the heterometallic Cr₇Cd ring exhibits S = 3/2, introducing four-state complexity undesirable for two-level qubit operation [2]. The 13 K gap in Cr₇Ni suppresses leakage-inducing S-mixing during coherent spin rotation, maintaining population loss to excited states at negligible levels [1].

Molecular qubit Quantum information processing Antiferromagnetic ring

Phase Memory Time Tₘ: Chemically Optimized Cr₇Ni Exceeds 15 μs vs. Non-Optimized Variants Below ~3 μs and Competing Molecular Qubits

Systematic chemical engineering of the Cr₇Ni ring's organic ligand shell and nuclear-spin environment—specifically deuteration and halogen substitution—yields an optimal phase memory time Tₘ exceeding 15 μs at low temperature [1]. A deuterated but not chemically optimized Cr₇Ni variant previously measured a Tₘ of only ~3 μs [2]. This >5-fold improvement demonstrates that Cr₇Ni's coherence performance is tunable through rational synthetic design. For context, archetypal single-molecule magnets such as Mn₁₂-acetate exhibit phase memory times in the hundreds-of-nanoseconds to low-microsecond range near 15 K, limited by strong hyperfine interactions and fast relaxation pathways [3].

Electron spin coherence Decoherence Molecular nanomagnet

Exchange Coupling Constants: Quantified Cr₇Ni Spin Hamiltonian Parameters for Device Modeling vs. Cr₈ and Cr₇Cd

The nearest-neighbor Heisenberg exchange coupling constants in the Cr₇Ni ring have been experimentally determined as J_Cr-Cr = 16.9 K and J_Cr-Ni = 19.6 K, with both couplings antiferromagnetic [1]. These parameters are essential for quantitative modeling of the energy level spectrum and for simulating quantum gate operations. In the homometallic Cr₈ ring, all couplings are J_Cr-Cr ≈ 16–17 K (approximately uniform), while in Cr₇Cd the J_Cr-Cd exchange constant differs significantly, altering the low-energy spectrum [2]. The asymmetry introduced by J_Cr-Ni > J_Cr-Cr in Cr₇Ni produces the S = 1/2 ground state with the specific 13 K gap exploited for qubit encoding [1][3].

Spin Hamiltonian Heisenberg exchange Molecular magnetism

WC-20Cr-7Ni HVOF Coating Wear Resistance: Superiority Over WC-12Co and Cr₃C₂-20NiCr Cermet Coatings

In a three-way head-to-head comparison of HVOF-deposited cermet coatings on S45C steel substrates, WC-20Cr-7Ni exhibited the lowest wear loss among the tested materials. The wear loss occurred in the descending order: Cr₃C₂-20NiCr (highest loss) > WC-12Co (intermediate) > WC-20Cr-7Ni (lowest loss, i.e., highest wear resistance) [1]. All three coatings had comparable porosity (1 ± 0.5%), confirming that the performance difference originates from the binder-phase chemistry. WC-12Co develops a high fraction of brittle W₂C and Co₆W₆C phases from decarburization, weakening carbide–binder interfaces, whereas WC-20Cr-7Ni's Cr-rich binder suppresses deleterious decarburization and maintains interfacial integrity [1]. Independent data show WC-20Cr-7Ni coatings achieve Vickers hardness of 1000–1200 HV with adhesive bond strength ≥ 68.9 MPa (ASTM C633) [2].

HVOF thermal spray Cermet coating Wear resistance

Surface Graftability and Redox Stability: Cr₇Ni Retains Oxidation State on Au(111) vs. Mn₁₂ SMM Redox Instability

Cr₇Ni molecular rings functionalized with sulfur-containing ligands (e.g., 3-thiophenecarboxylate) can be directly grafted onto Au(111) surfaces via strong S–Au bonds from the liquid phase, yielding a submonolayer distribution of individually accessible, well-isolated clusters occupying 15–25% of the surface [1]. X-ray absorption spectroscopy (XAS) at the Cr and Ni L₂,₃ edges confirms that grafting does not alter the oxidation state or local symmetry of either metal site [2]. X-ray magnetic circular dichroism (XMCD) sum-rule analysis further enables separate determination of Cr and Ni spin and orbital magnetic moment contributions at temperatures of 10–25 K and fields of 1–5 T, with results in excellent agreement with spin Hamiltonian calculations [2]. Critically, the Cr₇Ni submonolayer exhibits superior redox stability compared with Mn₁₂-based single-molecule magnets (SMMs), which are known to undergo redox degradation upon surface deposition [2].

Surface deposition Molecular electronics X-ray absorption spectroscopy

Cr₇Ni Procurement Scenarios: Where Quantified Differentiation Dictates Material Selection


Molecular Spin Qubit Research and Quantum Computing Prototyping

Cr₇Ni molecular rings are the system of choice for encoding electron-spin qubits because of their S = 1/2 ground state with a 13 K gap to the first excited multiplet, suppressing leakage during coherent manipulation [1]. The chemically optimized variant achieves Tₘ > 15 μs, providing a gate-operation-to-decoherence ratio adequate for multi-step quantum algorithms [2]. Well-characterized exchange coupling constants (J_Cr-Cr = 16.9 K, J_Cr-Ni = 19.6 K) enable predictive spin Hamiltonian modeling . Procurement should specify ligand deuteration and halogen modification to realize the full coherence advantage.

Surface-Deposited Molecular Qubit Arrays and Molecular Spintronics Devices

Cr₇Ni rings functionalized with sulfur-terminated ligands can be grafted onto Au(111) surfaces via robust S–Au bonds while fully retaining metal oxidation states and local symmetry, as verified by XAS and XMCD [1]. A submonolayer of individually addressable clusters occupying 15–25% surface coverage is achievable [1]. Unlike Mn₁₂ SMMs, Cr₇Ni does not undergo redox degradation upon surface deposition, making it the only viable molecular qubit candidate currently demonstrated for reliable surface-device integration [2].

High-Wear Industrial Machinery Components Requiring HVOF Cermet Coatings

WC-20Cr-7Ni HVOF-sprayed coatings deliver the highest wear resistance among the three principal cermet compositions tested (WC-20Cr-7Ni > WC-12Co > Cr₃C₂-20NiCr), with hardness of 1000–1200 HV and adhesive bond strength ≥ 68.9 MPa [1]. Typical applications include seal areas on shafts, hydraulic rams, mud motor rotors, and continuous-caster straightening rollers where combined wear and corrosion resistance under torque and flexing conditions is required [2]. Procurement of WC-20Cr-7Ni powder should specify spherical, spray-dried, and sintered morphology for optimal HVOF deposit efficiency and coating density.

Molecular Magnetism Model Systems and Spin Hamiltonian Benchmarking

The Cr₇Ni ring serves as a benchmark experimental system for testing spin Hamiltonian theory in finite antiferromagnetic clusters. Its Hilbert space dimension (49,152 states) is large enough to be non-trivial yet small enough for exact numerical diagonalization, and all Hamiltonian parameters—exchange constants, local crystal fields, and dipolar couplings—have been experimentally determined from specific-heat, torque-magnetometry, and NMR measurements [1]. The availability of direct comparators (Cr₈ with S = 0; Cr₇Cd with S = 3/2) makes the Cr₇Ni system uniquely valuable for systematic studies of how hetero-ion substitution modulates magnetic ground states [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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